(4-Difluoromethoxyphenyl)-acetaldehyde
Overview
Description
(4-Difluoromethoxyphenyl)-acetaldehyde is an organic compound characterized by the presence of a difluoromethoxy group attached to a phenyl ring, which is further connected to an acetaldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Difluoromethoxyphenyl)-acetaldehyde typically involves the nucleophilic substitution reaction of a phenol derivative with difluorochloromethane. One common method includes the use of a catalyst such as tetrabutylammonium bromide in an organic solvent like isopropanol, DMF, or 1,4-dioxane. The reaction is carried out at temperatures ranging from 60°C to 120°C .
Industrial Production Methods
For industrial-scale production, the process is optimized to increase yield and efficiency. This often involves the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product. The choice of solvent and catalyst, as well as reaction conditions, are carefully controlled to maximize the output .
Chemical Reactions Analysis
Types of Reactions
(4-Difluoromethoxyphenyl)-acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can react with the difluoromethoxy group under appropriate conditions
Major Products
Oxidation: 4-Difluoromethoxybenzoic acid.
Reduction: 4-Difluoromethoxyphenylmethanol.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
(4-Difluoromethoxyphenyl)-acetaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and materials with specific properties
Mechanism of Action
The mechanism of action of (4-Difluoromethoxyphenyl)-acetaldehyde involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The difluoromethoxy group enhances its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
- 4-(Difluoromethoxy)phenyl isocyanate
- 1-[4-(Difluoromethoxy)phenyl]ethanamine
- 4-(Difluoromethoxy)phenyl isothiocyanate
Uniqueness
(4-Difluoromethoxyphenyl)-acetaldehyde is unique due to its specific functional groups that confer distinct reactivity and properties. The presence of both the difluoromethoxy and aldehyde groups allows for versatile chemical transformations and applications that are not as readily achievable with similar compounds .
Properties
IUPAC Name |
2-[4-(difluoromethoxy)phenyl]acetaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O2/c10-9(11)13-8-3-1-7(2-4-8)5-6-12/h1-4,6,9H,5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYXKPYGPEVGHDW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC=O)OC(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
872046-12-3 | |
Record name | 2-[4-(difluoromethoxy)phenyl]acetaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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